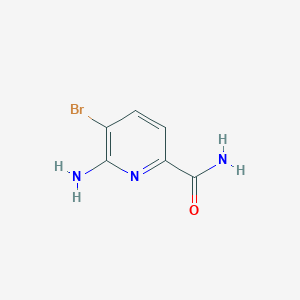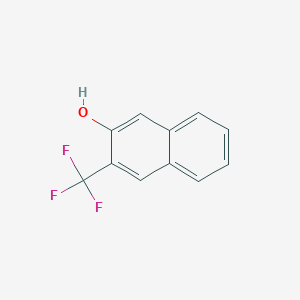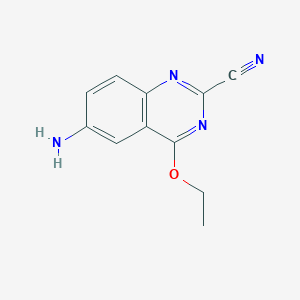
8-(Pyridin-3-yl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Pyridin-3-yl)-9H-purin-6-amine is a heterocyclic compound that features a pyridine ring fused to a purine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Pyridin-3-yl)-9H-purin-6-amine typically involves the construction of the purine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of 8-(Pyridin-3-yl)-9H-purin-6-amine may involve the use of high-throughput synthesis techniques and advanced catalytic processes to ensure high yield and purity. The use of solid-phase synthesis and flow chemistry can also be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 8-(Pyridin-3-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-(Pyridin-3-yl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 8-(Pyridin-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Pyridazine Derivatives: These compounds also contain a pyridine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyridine Derivatives: Similar in structure, these compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
Imidazopyridine Derivatives: Known for their applications in drug discovery, particularly as enzyme inhibitors and receptor modulators.
Uniqueness: 8-(Pyridin-3-yl)-9H-purin-6-amine is unique due to its fused purine-pyridine structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
918537-07-2 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
8-pyridin-3-yl-7H-purin-6-amine |
InChI |
InChI=1S/C10H8N6/c11-8-7-10(14-5-13-8)16-9(15-7)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) |
InChI Key |
GLLGYPVWLUTKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)




